

physical and chemical properties of (+)-alpha-Funebrene

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Compound of Interest

Compound Name: (+)-alpha-Funebrene

Cat. No.: B1599330

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An In-depth Technical Guide to (+)- α -Funebrene

Introduction

(+)- α -Funebrene is a naturally occurring sesquiterpene hydrocarbon with a complex tricyclic structure.^[1] As a member of the vast family of terpenes, it is biosynthesized from three isoprene units and is found as a constituent in the essential oils of various plants, including *Acorus calamus*, *Aquilaria sinensis*, and *Juniperus foetidissima*.^[1] This technical guide provides a comprehensive overview of the physical and chemical properties of (+)- α -Funebrene, its biosynthetic pathway, and general experimental protocols for its analysis. Additionally, it touches upon the potential pharmacological relevance of sesquiterpenes in inflammatory signaling pathways, a crucial aspect for researchers in drug development.

Chemical and Physical Properties

The chemical identity and physical characteristics of (+)- α -Funebrene are summarized below. These properties are fundamental for its detection, isolation, and synthesis.

Table 1: Chemical Identifiers of (+)- α -Funebrene

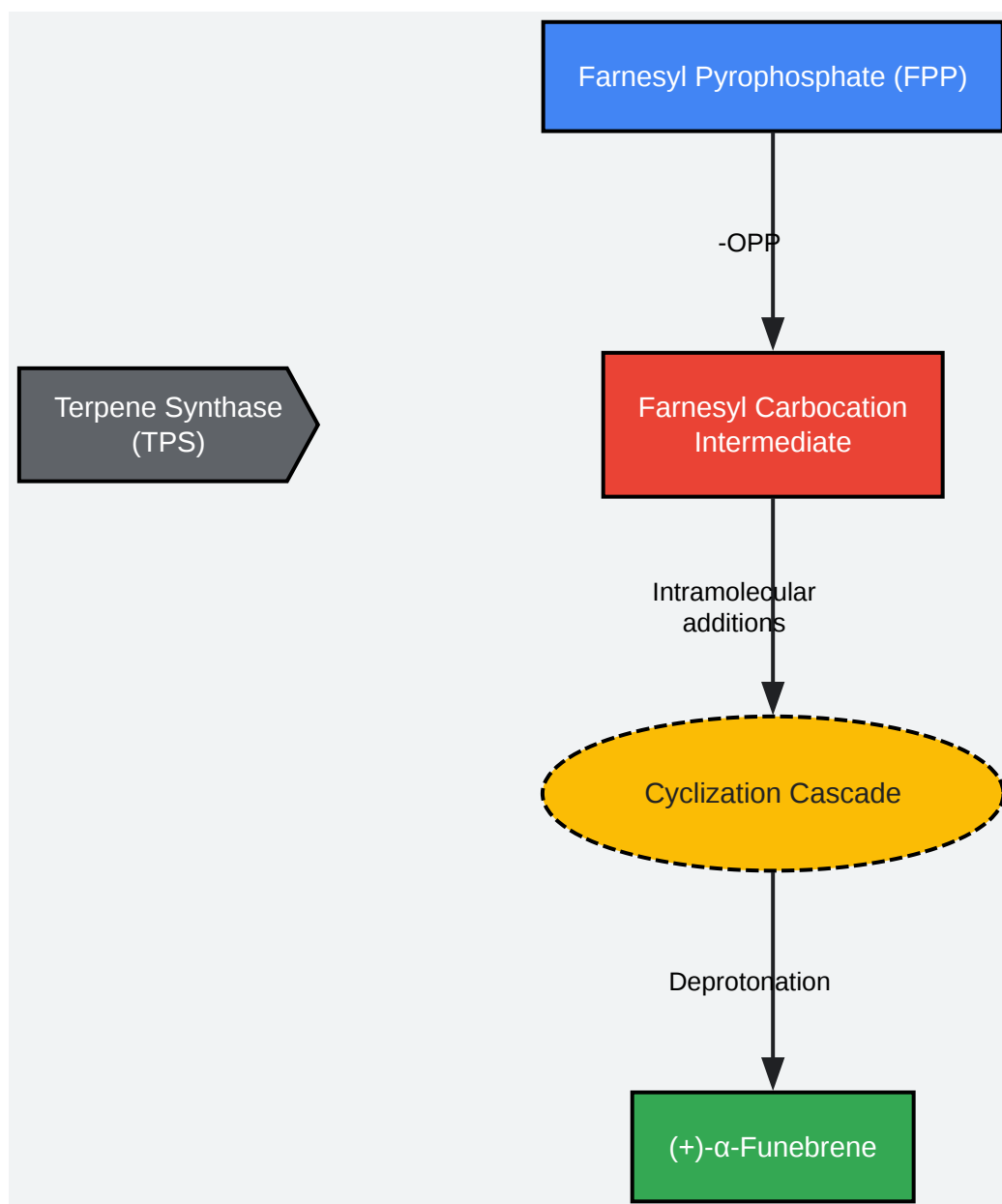
Identifier	Value
CAS Number	50894-66-1
Molecular Formula	C ₁₅ H ₂₄
Molecular Weight	204.35 g/mol
IUPAC Name	(1R,2R,5S,7R)-2,6,6,8-tetramethyltricyclo[5.3.1.0 ¹⁵]undec-8-ene
InChI	InChI=1S/C15H24/c1-10-7-8-15-9-12(10)14(3,4)13(15)6-5-11(15)2/h7,11-13H,5-6,8-9H2,1-4H3/t11-,12-,13+,15-/m1/s1
InChIKey	IRAQOCYXUMOF CW-GUIRCDHDSA-N
Canonical SMILES	C[C@@H]1CC[C@@H]2[C@@]13CC=C(--INVALID-LINK--C2(C)C)C

Table 2: Physical and Spectroscopic Properties of (+)- α -Funebrene

Property	Value
Boiling Point	252 °C (lit.)
Density	0.925 g/mL at 20 °C (lit.)
Refractive Index	n _{20/D} 1.495
Flash Point	110.2°C
Vapor Pressure	0.0177 mmHg at 25°C
Water Solubility	0.1504 mg/L at 25 °C (estimated)
Storage Temperature	2-8°C
Kovats Retention Index	Semi-standard non-polar: 1383, 1385, 1399, 1415 Standard polar: 1510[2]
XLogP3	4.6

Biosynthesis of (+)- α -Funebrene

The biosynthesis of (+)- α -Funebrene, like other sesquiterpenes, originates from the universal precursor farnesyl pyrophosphate (FPP).^[1] This process is catalyzed by a class of enzymes known as terpene synthases (TPS). The reaction involves a complex series of carbocation-mediated cyclizations and rearrangements to form the characteristic tricyclic skeleton of the molecule.



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Biosynthesis of (+)- α -Funebrene from Farnesyl Pyrophosphate.

Experimental Protocols

Isolation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like (+)- α -Funebrene from complex mixtures such as essential oils.

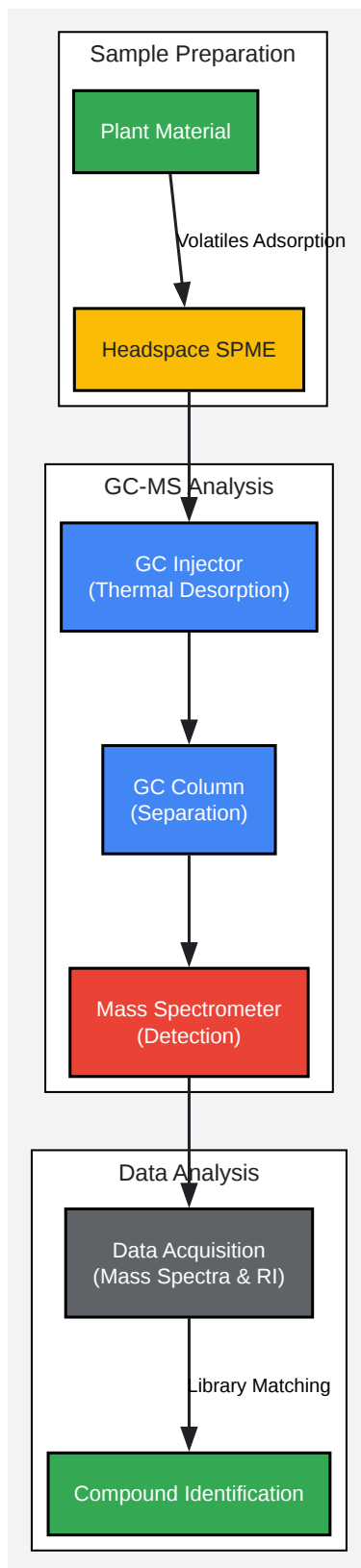
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- A small amount of the plant material (e.g., 1-5 g) is placed in a sealed vial.
- The vial is gently heated (e.g., to 40-60°C) for a specific period (e.g., 15-30 minutes) to allow volatile compounds to accumulate in the headspace.
- An SPME fiber (e.g., coated with polydimethylsiloxane/divinylbenzene) is exposed to the headspace to adsorb the volatile analytes.
- The fiber is then retracted and introduced into the GC injector for thermal desorption.

2. GC-MS Analysis:

- **Injector:** The injector is operated in splitless or split mode at a high temperature (e.g., 250°C) to ensure the rapid desorption of analytes from the SPME fiber.
- **Carrier Gas:** Helium is typically used as the carrier gas at a constant flow rate.
- **Column:** A non-polar capillary column (e.g., DB-5ms) is commonly used for the separation of terpenes.
- **Oven Temperature Program:** A temperature gradient is applied to the oven to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.
- **Mass Spectrometer:** The mass spectrometer is operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are recorded.

- Identification: (+)- α -Funebrene is identified by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries (e.g., NIST).



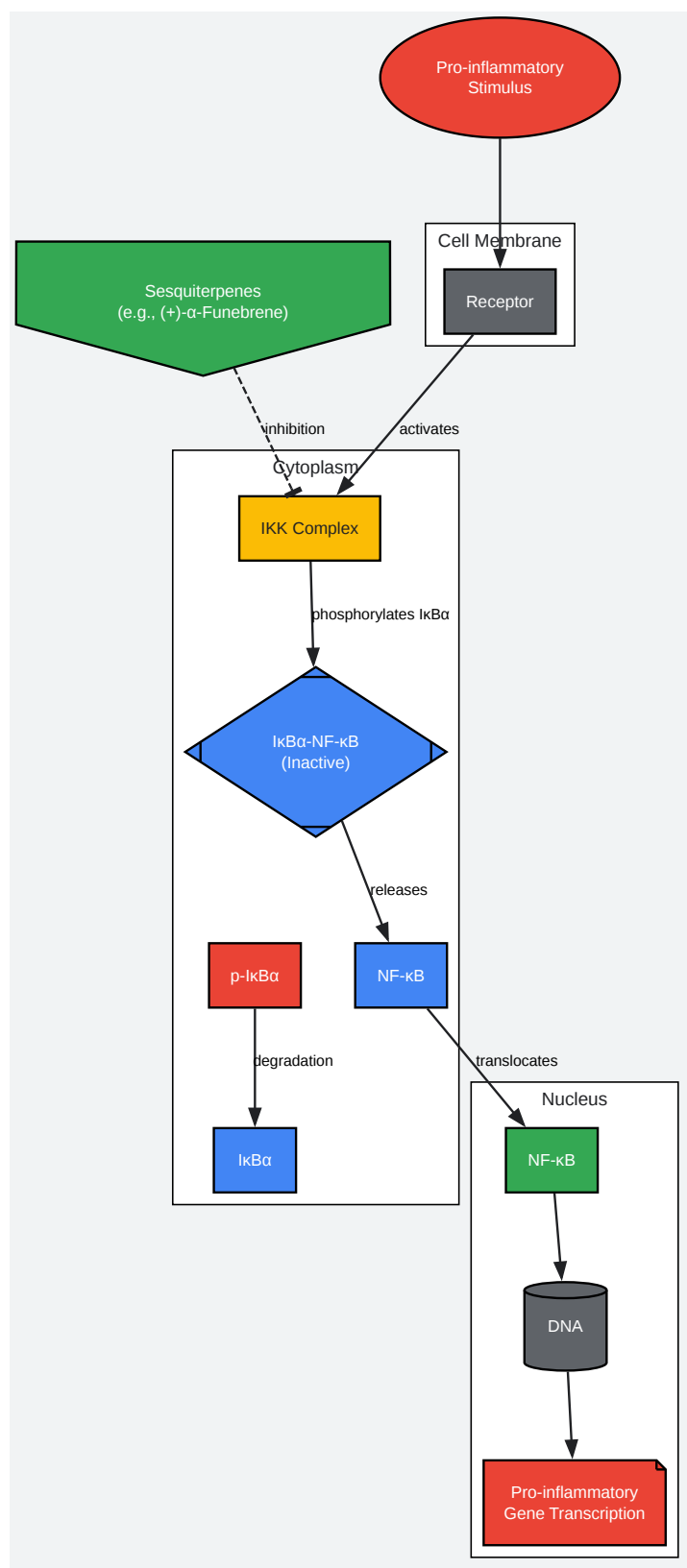
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Workflow for the isolation and analysis of (+)- α -Funebrene.

Potential Pharmacological Relevance

While specific signaling pathways for (+)- α -Funebrene are not extensively elucidated, sesquiterpenes as a class have been reported to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] Many of these effects are attributed to their ability to modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][5]

The NF- κ B pathway is a central regulator of the inflammatory response. In its inactive state, NF- κ B is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of phosphorylation events leads to the degradation of the inhibitory protein I κ B α , allowing NF- κ B to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpenes can potentially inhibit this pathway at various points, thereby reducing the inflammatory response.



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General mechanism of sesquiterpene-mediated NF-κB inhibition.

Conclusion

(+)- α -Funebrene is a structurally interesting natural product with a well-defined set of physical and chemical properties. Its biosynthesis follows the general pathway for sesquiterpenes, and it can be effectively analyzed using standard chromatographic techniques. While its specific biological roles are still under investigation, its classification as a sesquiterpene suggests potential for interaction with key cellular signaling pathways, making it a molecule of interest for further research in phytochemistry and pharmacology. This guide provides a foundational understanding for scientists and researchers looking to explore the properties and potential applications of (+)- α -Funebrene.

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